5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
Overview
Description
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is an organic compound with the molecular formula C15H16N2O3. It is a light yellow to amber to dark green powder or crystal at room temperature . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability. They can include factors such as pH, temperature, presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine typically involves the reaction of 5-ethyl-2-bromopyridine with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 5-Ethyl-2-(2-(4-aminophenoxy)ethyl)pyridine.
Substitution: Derivatives with different alkyl or acyl groups.
Scientific Research Applications
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-(2-(4-aminophenoxy)ethyl)pyridine
- 5-Ethyl-2-(2-(4-methoxyphenoxy)ethyl)pyridine
- 5-Ethyl-2-(2-(4-chlorophenoxy)ethyl)pyridine
Uniqueness
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is unique due to its specific nitro group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where the nitro group plays a crucial role .
Properties
IUPAC Name |
5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCHRPMSPXKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536505 | |
Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85583-54-6 | |
Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85583-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine?
A1: The crystal structure of this compound, determined through X-ray crystallography, reveals key information about its molecular arrangement. This compound crystallizes in the orthorhombic space group Pbca. [] Understanding the spatial arrangement of atoms within the molecule and the intermolecular interactions, such as the observed C-H···N hydrogen bonds, is crucial for comprehending its physical and chemical properties. [] This knowledge can be further applied to predict its behavior in different environments and potentially guide the design of related compounds with tailored properties.
Q2: How is this compound synthesized?
A2: A novel synthesis method for Pioglitazone HCl, an antidiabetic drug, utilizes this compound as a key intermediate. [] The synthesis involves a two-step process:
- Coupling Reaction: 2-(5-Ethyl-pyridine-2-yl)-ethanol is reacted with a nitrobenzene derivative containing a leaving group (like methanesulfonyloxy or p-toluene sulfonyloxy) in the presence of a base. This reaction yields this compound. []
- Reduction: The nitro group in this compound is then reduced to yield 4-[2-(5-ethyl-pyridine-2-yl)-ethoxy]-phenylamine, which serves as a precursor to Pioglitazone HCl. []
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